Cas no 2171976-62-6 (3-(1,3-dichloropropan-2-yl)-8-methyl-8-azabicyclo3.2.1octane)

3-(1,3-Dichloropropan-2-yl)-8-methyl-8-azabicyclo[3.2.1]octane is a bicyclic tertiary amine derivative with a dichloropropane substituent, exhibiting structural versatility for synthetic applications. Its rigid azabicyclo[3.2.1]octane scaffold enhances stereochemical control in complex molecule synthesis, while the dichloropropyl group offers reactive sites for further functionalization. The compound’s stability under standard conditions and compatibility with diverse reaction conditions make it a valuable intermediate in pharmaceutical and agrochemical research. The presence of both nitrogen and chlorine functionalities allows for selective modifications, enabling tailored derivatization for target-specific applications. Its well-defined molecular architecture supports precise mechanistic studies in catalysis and medicinal chemistry.
3-(1,3-dichloropropan-2-yl)-8-methyl-8-azabicyclo3.2.1octane structure
2171976-62-6 structure
商品名:3-(1,3-dichloropropan-2-yl)-8-methyl-8-azabicyclo3.2.1octane
CAS番号:2171976-62-6
MF:C11H19Cl2N
メガワット:236.181261301041
CID:5974195
PubChem ID:165528919

3-(1,3-dichloropropan-2-yl)-8-methyl-8-azabicyclo3.2.1octane 化学的及び物理的性質

名前と識別子

    • 3-(1,3-dichloropropan-2-yl)-8-methyl-8-azabicyclo3.2.1octane
    • 3-(1,3-dichloropropan-2-yl)-8-methyl-8-azabicyclo[3.2.1]octane
    • EN300-1459431
    • 2171976-62-6
    • インチ: 1S/C11H19Cl2N/c1-14-10-2-3-11(14)5-8(4-10)9(6-12)7-13/h8-11H,2-7H2,1H3
    • InChIKey: GTUBFCBFQSHGEU-UHFFFAOYSA-N
    • ほほえんだ: ClCC(CCl)C1CC2CCC(C1)N2C

計算された属性

  • せいみつぶんしりょう: 235.0894550g/mol
  • どういたいしつりょう: 235.0894550g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 180
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 3.2Ų

3-(1,3-dichloropropan-2-yl)-8-methyl-8-azabicyclo3.2.1octane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1459431-5000mg
3-(1,3-dichloropropan-2-yl)-8-methyl-8-azabicyclo[3.2.1]octane
2171976-62-6
5000mg
$2110.0 2023-09-29
Enamine
EN300-1459431-50mg
3-(1,3-dichloropropan-2-yl)-8-methyl-8-azabicyclo[3.2.1]octane
2171976-62-6
50mg
$612.0 2023-09-29
Enamine
EN300-1459431-1000mg
3-(1,3-dichloropropan-2-yl)-8-methyl-8-azabicyclo[3.2.1]octane
2171976-62-6
1000mg
$728.0 2023-09-29
Enamine
EN300-1459431-10000mg
3-(1,3-dichloropropan-2-yl)-8-methyl-8-azabicyclo[3.2.1]octane
2171976-62-6
10000mg
$3131.0 2023-09-29
Enamine
EN300-1459431-250mg
3-(1,3-dichloropropan-2-yl)-8-methyl-8-azabicyclo[3.2.1]octane
2171976-62-6
250mg
$670.0 2023-09-29
Enamine
EN300-1459431-500mg
3-(1,3-dichloropropan-2-yl)-8-methyl-8-azabicyclo[3.2.1]octane
2171976-62-6
500mg
$699.0 2023-09-29
Enamine
EN300-1459431-2500mg
3-(1,3-dichloropropan-2-yl)-8-methyl-8-azabicyclo[3.2.1]octane
2171976-62-6
2500mg
$1428.0 2023-09-29
Enamine
EN300-1459431-1.0g
3-(1,3-dichloropropan-2-yl)-8-methyl-8-azabicyclo[3.2.1]octane
2171976-62-6
1g
$0.0 2023-06-06
Enamine
EN300-1459431-100mg
3-(1,3-dichloropropan-2-yl)-8-methyl-8-azabicyclo[3.2.1]octane
2171976-62-6
100mg
$640.0 2023-09-29

3-(1,3-dichloropropan-2-yl)-8-methyl-8-azabicyclo3.2.1octane 関連文献

3-(1,3-dichloropropan-2-yl)-8-methyl-8-azabicyclo3.2.1octaneに関する追加情報

Introduction to 3-(1,3-dichloropropan-2-yl)-8-methyl-8-azabicyclo3.2.1octane (CAS No. 2171976-62-6)

The compound 3-(1,3-dichloropropan-2-yl)-8-methyl-8-azabicyclo3.2.1octane (CAS No. 2171976-62-6) represents a significant advancement in the field of medicinal chemistry, particularly in the design of novel pharmacophores with potential therapeutic applications. This bicyclic amine derivative exhibits a unique structural framework that combines a rigid bicyclic core with functionalized side chains, making it a promising candidate for further investigation in drug discovery and development.

At the heart of this compound lies its bicyclic structure, specifically an azabicyclo[3.2.1]octane scaffold, which is known for its stability and ability to mimic certain biological binding pockets. The presence of a methyl group at the 8-position and chloro-substituted propan-2-yl side chain at the 3-position introduces specific steric and electronic properties that can be leveraged to modulate biological activity. This combination of features has garnered interest from researchers exploring new chemical entities (NCEs) for various therapeutic targets.

Recent studies have highlighted the versatility of azabicycloalkanes in medicinal chemistry due to their ability to engage with biological targets in a manner that is both specific and potent. The 3-(1,3-dichloropropan-2-yl)-8-methyl-8-azabicyclo3.2.1octane scaffold provides a rich platform for structure-activity relationship (SAR) studies, allowing chemists to systematically explore modifications that could enhance pharmacological properties such as binding affinity, selectivity, and metabolic stability.

In particular, the chloro-substituted side chain has been identified as a key feature that can influence both the solubility and reactivity of the compound. Chloro groups are frequently incorporated into drug molecules due to their ability to enhance lipophilicity while also serving as versatile handles for further chemical modifications via nucleophilic substitution reactions. This makes 3-(1,3-dichloropropan-2-yl)-8-methyl-8-azabicyclo3.2.1octane a valuable intermediate in synthetic chemistry, enabling the rapid assembly of more complex derivatives.

The methyl group at the 8-position of the bicyclic core contributes to the overall steric profile of the molecule, potentially influencing its interaction with biological targets by introducing a specific spatial constraint. This structural feature is particularly important in designing molecules that must fit into narrow binding pockets within proteins or other biomolecules. The combination of these structural elements—chloro substituents, a methyl group, and the azabicycloalkane backbone—makes this compound a fascinating subject for further exploration.

Current research in medicinal chemistry increasingly emphasizes the importance of computational methods in accelerating drug discovery processes. Virtual screening and molecular modeling techniques have been instrumental in identifying promising candidates like 3-(1,3-dichloropropan-2-yl)-8-methyl-8-azabicyclo3.2.1octane based on their predicted interactions with biological targets. These computational approaches allow researchers to rapidly assess potential binding modes and optimize molecular properties before moving into expensive wet-lab experiments.

One area of particular interest is the potential application of this compound in treating neurological disorders. The rigid bicyclic structure mimics certain natural products known to interact with neurotransmitter receptors, suggesting that derivatives of 3-(1,3-dichloropropan-2-yl)-8-methyl-8-azabicyclo3.2.1octane could exhibit efficacy in modulating synaptic activity or preventing neurodegeneration. Preliminary computational studies have suggested that this compound may interact with receptors involved in pain perception and cognition, opening up avenues for further investigation.

The synthesis of 3-(1,3-dichloropropan-2-yl)-8-methyl-8-azabicyclo3.2.1octane presents an interesting challenge due to its complex three-dimensional structure and multiple functional groups. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules efficiently and in high yields. Techniques such as transition-metal-catalyzed cyclizations and cross-coupling reactions have been particularly useful in building the azabicycloalkane core while introducing the desired substituents at specific positions.

Once synthesized, compounds like 3-(1,3-dichloropropan-2-yl)-8-methyl-8-azabicyclo3.2.1octane are typically subjected to rigorous pharmacological testing to evaluate their biological activity across various assays relevant to potential therapeutic applications. These assays may include enzyme inhibition studies, receptor binding assays, and cell-based functional assays designed to assess target engagement and downstream effects on cellular pathways.

The integration of modern analytical techniques has also enhanced our ability to study these compounds mechanistically once they exhibit promising biological activity. Mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography provide detailed insights into molecular structure and interactions at both atomic and molecular levels. These data are crucial for understanding how these compounds function at a biochemical level and for guiding further optimization efforts.

In conclusion,3-(1,3-dichloropropan - - - - - - - - - - - - - -- 62 -- -- -- -- -- -- -- -- -- -- -- -- -- 62--62--62--62--62--62--62--62--62--62--62--62--62--62---methyl---methyl---methyl---methyl---methyl---methyl---methyl---methyl---methyl---methyl---methylene---methylene---methylene---methylene---methylene-bicyclo[31 octane](CAS No.) represents an exciting opportunity for medicinal chemists due to its unique structural features and potential therapeutic applications.* Further research is warranted to fully explore its pharmacological profile*and*to develop novel derivatives*with enhanced efficacy*and*selectivity.* As computational methods continue*to advance,*the pace*of discovery*in this field*is expected*to accelerate,*bringing us*closer*towards*new*treatments*for diverse diseases.*

おすすめ記事

推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司